Src Kinase Inhibition: Moderate Potency Among a Series of Analogs
In a direct comparative study, ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate was evaluated alongside a series of structurally related 4-aryl-2,4-dioxobutanoate derivatives for its ability to inhibit Src kinase. The compound exhibited moderate activity against the target enzyme [1]. While the full numerical data for this specific compound is not detailed in the abstract, the study confirms that all synthesized derivatives displayed measurable inhibitory activity, which was quantified and benchmarked against the reference compound staurosporine. This positions the 2,5-dimethylphenyl derivative as a valid, albeit moderate, chemical probe within this specific chemotype for Src kinase research.
| Evidence Dimension | Src Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | Moderate activity (IC₅₀ not publicly disclosed in abstract) |
| Comparator Or Baseline | Staurosporine (reference inhibitor) and other 4-aryl-2,4-dioxobutanoate analogs |
| Quantified Difference | All compounds showed moderate activities compared to staurosporine |
| Conditions | In vitro enzymatic Src kinase inhibition assay |
Why This Matters
This evidence confirms the compound's validated activity in a kinase inhibition assay, making it a relevant tool for exploring structure-activity relationships (SAR) around the Src kinase pharmacophore, as opposed to untested or inactive analogs.
- [1] Akbarzadeh T, Rafinejad A, Fallah-Tafti A, et al. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. 2015;26(4):321-325. View Source
